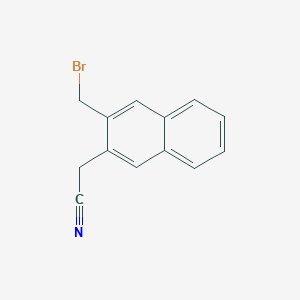

2-(Bromomethyl)naphthalene-3-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-Ciano-2-(bromometil)naftaleno es un compuesto orgánico con la fórmula molecular C12H8BrN. Este compuesto se caracteriza por la presencia de un grupo bromometil unido a un anillo de naftaleno, que está conectado además a un grupo acetonitrilo. Es un polvo cristalino blanco y se utiliza en diversas síntesis químicas debido a su reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Método 1: Un método común implica la reacción de 2-(bromometil)naftaleno con cianuro de potasio en dimetilsulfóxido (DMSO) a 60°C durante 16 horas.

Método 2: Otro método implica el uso de olefina gem-difluoro, amoníaco acuoso y acetonitrilo en un tubo de presión calentado a 60°C durante 24 horas.

Métodos de producción industrial

Los métodos de producción industrial para el 3-Ciano-2-(bromometil)naftaleno suelen implicar síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Reacciones de sustitución: El 3-Ciano-2-(bromometil)naftaleno experimenta reacciones de sustitución nucleófila donde el átomo de bromo es reemplazado por varios nucleófilos como iones cianuro, azida o hidróxido.

Oxidación y reducción: Este compuesto puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes. Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.

Reactivos y condiciones comunes

Sustitución nucleófila: Cianuro de potasio en DMSO a temperaturas elevadas.

Oxidación: Uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Uso de agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Principales productos formados

Sustitución: Formación de nitrilos, azidas o alcoholes.

Oxidación: Formación de aldehídos o ácidos carboxílicos.

Reducción: Formación de aminas u otros derivados reducidos.

Aplicaciones Científicas De Investigación

El 3-Ciano-2-(bromometil)naftaleno se utiliza en diversas aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 3-Ciano-2-(bromometil)naftaleno implica su reactividad como agente alquilante. El grupo bromometil puede experimentar reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados. Estas reacciones a menudo implican la formación de enlaces carbono-carbono o carbono-heteroátomo, que son cruciales en la síntesis de moléculas orgánicas complejas .

Comparación Con Compuestos Similares

Compuestos similares

2-(Bromometil)naftaleno: Estructura similar pero carece del grupo acetonitrilo.

2-Naftílacetonitrilo: Estructura similar pero carece del grupo bromometil.

1-(Bromometil)naftaleno: Isómero con el grupo bromometil en una posición diferente en el anillo de naftaleno.

Singularidad

El 3-Ciano-2-(bromometil)naftaleno es único debido a la presencia de un grupo bromometil y un grupo acetonitrilo, lo que le proporciona una reactividad y versatilidad distintas en la síntesis química. Esta doble funcionalidad le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un compuesto valioso en diversos campos de la investigación y la industria .

Actividad Biológica

2-(Bromomethyl)naphthalene-3-acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves the bromination of naphthalene derivatives followed by nitrile formation. The compound can be synthesized through photobromination using N-bromosuccinimide (NBS) under visible light conditions, which enhances selectivity and efficiency in product purification .

Antimicrobial Properties

Research indicates that 2-(Bromomethyl)naphthalene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .

Table 1: Antimicrobial Activity of 2-(Bromomethyl)naphthalene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 5.0 µM |

| Compound B | VRE | 2.5 µM |

| Compound C | E. coli | 10.0 µM |

Cytotoxicity and Mutagenicity

A significant finding regarding the biological activity of this compound is its cytotoxic effects on human cell lines. It has been reported that this compound exhibits high microbial mutagenicity, which is linked to its ability to form DNA crosslinks similar to those formed by cisplatin . This property suggests potential applications in cancer therapy.

Case Study: Crosslinking Activity

In a comparative study of various bis-halomethylated naphthalenes, this compound demonstrated a unique ability to induce crosslinking in plasmid DNA, leading to significant cellular damage in treated cultures. The study highlighted that the compound's mutagenicity was influenced by the electron-withdrawing nature of bromine substituents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : The compound's ability to form covalent bonds with DNA results in crosslinking, which can disrupt replication and transcription processes.

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on key enzymes involved in cellular metabolism, contributing to their antimicrobial properties .

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Propiedades

Fórmula molecular |

C13H10BrN |

|---|---|

Peso molecular |

260.13 g/mol |

Nombre IUPAC |

2-[3-(bromomethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2 |

Clave InChI |

MXQFSSVTQHUGIU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C(=CC2=C1)CC#N)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.